

# Citalopram-d6 pharmacokinetic parameters comparison

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## Compound Focus: Citalopram-d6

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## Citalopram Pharmacokinetic Parameters at a Glance

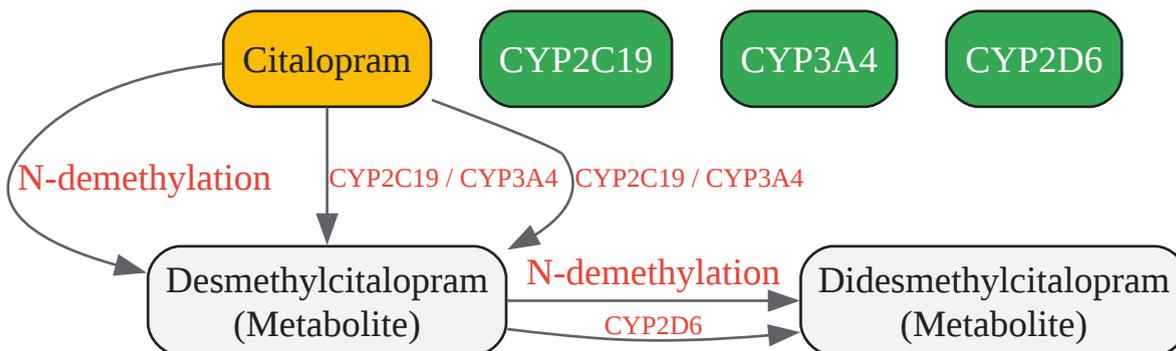
The following table consolidates the key pharmacokinetic parameters for citalopram from the available literature.

Parameter	Reported Value	Notes & Study Details
Bioavailability	~80% [1]	Absolute oral bioavailability. Not affected by food [1].
Time to Peak Concentration (T~max~)	1-6 hours [2]	Median range; a peak at about 4 hours is commonly reported [1].
Protein Binding	<80% [1]	Applies to citalopram and its metabolites.
Volume of Distribution (V~d~)	~12 L/kg [1]	
Elimination Half-Life (T~1/2~)	~35 hours [1]	Supports once-daily dosing.

Parameter	Reported Value	Notes & Study Details
Clearance	330 mL/min [1]	Systemic clearance; renal clearance accounts for about 20%.
Primary Metabolites	Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1]	Metabolites are considered clinically inactive or to have weak activity [3] [4].

## Metabolic Pathways and Key Enzymes

Citalopram is primarily metabolized in the liver. The following diagram illustrates its major metabolic pathways and the cytochrome P450 (CYP) enzymes involved, which are crucial for understanding drug-drug interactions and genetic variations in metabolism.



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## Experimental Methodology in Key Studies

The pharmacokinetic data is derived from rigorous clinical studies. Here is the methodology from a representative bioequivalence study that exemplifies the standard approach [2].

- **Study Design:** An open-label, randomized-sequence, two-period crossover study.
- **Subjects:** 24 healthy Chinese male volunteers, identified as **CYP2C19 extensive metabolizers** through genotyping. Poor metabolizers were excluded.
- **Dosing:** A single 20 mg dose of either a test (generic) or reference (branded) citalopram tablet, with a 2-week washout period between treatments.

- **Bioanalysis:**
  - **Blood Sampling:** Collected for up to 144 hours post-dose.
  - **Analytical Technique: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).** The use of a stable isotope-labeled internal standard like **citalopram-d6** is typical in such validated methods to ensure accuracy and precision [2] [5].
- **Data Analysis:** Pharmacokinetic parameters (C<sub>max</sub>, AUC) were calculated and statistically analyzed for bioequivalence.

## Factors Influencing Pharmacokinetics

It's important to note that the parameters above are not fixed and can be influenced by several factors:

- **Genetics:** Polymorphisms in the **CYP2C19** gene significantly impact citalopram clearance. Poor metabolizers have reduced clearance, leading to higher drug exposure and an increased risk of side effects [3] [5].
- **Age:** Apparent clearance (CL/F) of escitalopram (the active S-enantiomer) decreases with age, necessitating dose adjustments in older patients [5].
- **Drug Interactions:** Although citalopram has a low potential for causing drug-drug interactions, its metabolism can be affected by strong inhibitors or inducers of CYP2C19 and CYP3A4 [4].

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